1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a tetrazole ring, a naphthalene moiety, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common route includes the alkylation of 2-methoxynaphthalene with an appropriate alkylating agent to introduce the ethyl group. This is followed by the formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety would yield naphthoquinones, while reduction of the tetrazole ring would yield primary amines.
Scientific Research Applications
1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the tetrazole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthaleneboronic acid: Shares the naphthalene moiety but has different functional groups.
1-(2-Methoxynaphthyl)boronic acid: Similar structure but lacks the tetrazole ring.
Benzyl 1-naphthyl ketone: Contains the naphthalene moiety but has a ketone functional group instead of a tetrazole ring[][4].
Uniqueness
1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the tetrazole ring and the naphthalene moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H17N5O |
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Molecular Weight |
283.33 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methoxynaphthalen-1-yl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-3-20-15(17-18-19-20)16-10-13-12-7-5-4-6-11(12)8-9-14(13)21-2/h4-9H,3,10H2,1-2H3,(H,16,17,19) |
InChI Key |
OXLDSLYGUOZGFB-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OC |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OC |
solubility |
23.4 [ug/mL] |
Origin of Product |
United States |
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